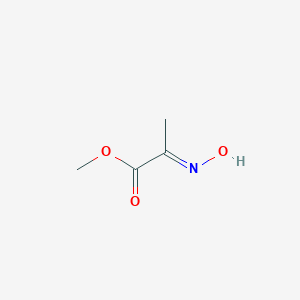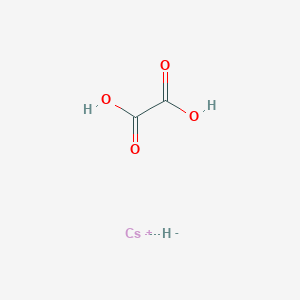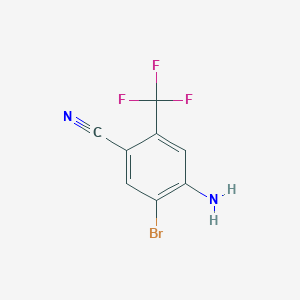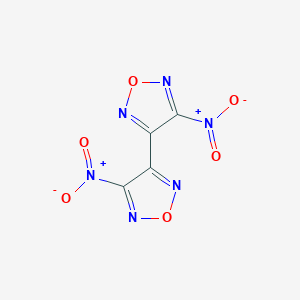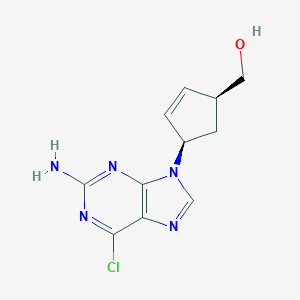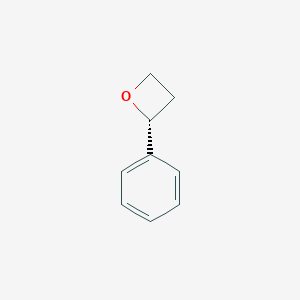![molecular formula C8H12O2 B168774 3-Oxabicyclo[3.3.1]nonan-9-one CAS No. 101567-96-8](/img/structure/B168774.png)
3-Oxabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Oxabicyclo[331]nonan-9-one is a bicyclic organic compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxabicyclo ring system, which consists of a seven-membered ring fused to a three-membered ring with an oxygen atom incorporated into the larger ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.3.1]nonan-9-one can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, cyclopentadiene can react with maleic anhydride to form the desired compound under controlled conditions.
Another method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of a suitable diol with an acid catalyst can lead to the formation of the oxabicyclo ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions or other cyclization methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-Oxabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.3.1]nonan-9-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with. The compound’s unique structure allows it to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar in structure but lacks the ketone group.
9-Azabicyclo[3.3.1]nonane: Contains a nitrogen atom instead of oxygen.
Bicyclo[3.3.1]nonane: Lacks the oxygen atom in the ring system.
Uniqueness
3-Oxabicyclo[331]nonan-9-one is unique due to the presence of both the oxabicyclo ring system and the ketone functional group
Properties
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-6-2-1-3-7(8)5-10-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBJBWZKVMVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634790 | |
| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101567-96-8 | |
| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Oxabicyclo[3.3.1]nonan-9-one synthesized according to the research?
A1: The research paper describes the synthesis of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one (a derivative of this compound) through a multi-step process. Initially, 2-chloro-cyclohexanone reacts with 3,4-dimethoxyfuran in the presence of sodium hydride. This leads to the formation of 3,4-dimethoxy-11endo-oxa-tricyclo[4.3.1.12,5]undec-3-en-10-one. This intermediate then undergoes ozonolysis, cleaving the double bond and resulting in the formation of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


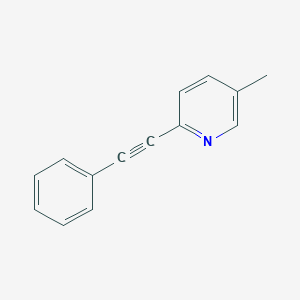
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)


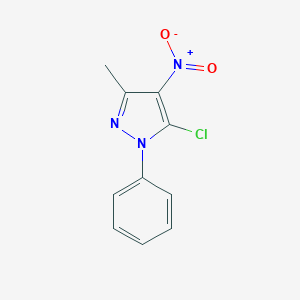
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
